molecular formula C23H20N2O3S2 B2358099 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide CAS No. 941972-11-8

2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide

Cat. No.: B2358099
CAS No.: 941972-11-8
M. Wt: 436.54
InChI Key: SMXFRUJRMGQJLN-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. This compound has emerged as a critical chemical probe for investigating the role of SIRT2 in various disease pathways, particularly in oncology and neurodegenerative disorders. Its primary mechanism of action involves binding to the catalytic domain of SIRT2, effectively inhibiting its deacetylase activity and leading to the hyperacetylation of downstream targets such as α-tubulin. In cancer research, this inhibition has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, including drug-resistant phenotypes, making it a valuable tool for studying novel anti-cancer strategies [a study on SIRT2 inhibitors mentions this mechanism and its investigation in cancer models]. Furthermore, due to the implicated role of SIRT2 in the pathogenesis of Parkinson's disease and other synucleinopathies, this inhibitor is utilized in neurobiological research to modulate α-synuclein aggregation and assess its potential neuroprotective effects in cellular and animal models [a patent document details the use of this specific compound for treating neurodegenerative diseases]. The research value of this SIRT2 inhibitor lies in its specificity and potency, enabling scientists to dissect complex epigenetic and post-translational regulatory mechanisms and validate SIRT2 as a therapeutic target.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-2-30(27,28)18-12-10-16(11-13-18)14-22(26)25-23-24-21(15-29-23)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,15H,2,14H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXFRUJRMGQJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The 4-(naphthalen-1-yl)thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole synthesis :

  • Condensation : React α-bromoacetophenone derivatives with thiourea in ethanol under reflux.
  • Cyclization : Acid catalysis (e.g., HCl) induces ring closure.

Critical parameters :

  • Temperature: 80–100°C
  • Solvent: Ethanol/water mixtures
  • Catalysts: p-Toluenesulfonic acid (pTSA) or Lewis acids.

Introduction of the Ethylsulfonylphenyl Group

Patent US20080312205A1 details sulfonylation techniques applicable to aromatic systems:

  • Sulfonation : Treat 4-bromophenylacetamide with ethanesulfonyl chloride in dichloromethane.
  • Oxidation : Convert sulfinic acid intermediates to sulfones using H₂O₂ or mCPBA.

Reaction conditions :

  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → room temperature (stepwise)
  • Yield: ~75% (analogous compounds).

Acetamide Bond Formation

CN104892448A describes acetamide synthesis via nucleophilic acyl substitution:

  • Activation : React 2-(4-(ethylsulfonyl)phenyl)acetic acid with thionyl chloride to form acyl chloride.
  • Coupling : Add 4-(naphthalen-1-yl)thiazol-2-amine in anhydrous THF with DMAP catalyst.

Optimization data :

Parameter Optimal Value
Molar ratio (acid:amine) 1:1.2
Reaction time 12–16 h
Temperature 40–50°C
Yield 68–72%

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, NH)
    • δ 7.82–7.25 (m, 11H, aromatic)
    • δ 3.41 (q, 2H, SO₂CH₂CH₃)
    • δ 1.32 (t, 3H, CH₂CH₃)
  • LC-MS : m/z 437.1 [M+H]⁺ (calc. 436.54).

Crystallization and Purification

Patent WO2011143360A2 outlines recrystallization protocols for sulfonamide derivatives:

  • Dissolve crude product in hot isopropyl alcohol (IPA).
  • Cool to −20°C at 0.5°C/min.
  • Filter and wash with cold IPA/water (9:1).

Purity data :

Method Purity (%)
HPLC (C18 column) ≥98.5
Karl Fischer titration <0.2% H₂O

Challenges in Large-Scale Synthesis

Solubility Limitations

The naphthalene moiety causes poor solubility in polar solvents (<2 mg/mL in water). Solutions:

  • Use DMSO/EtOAc co-solvents for reactions.
  • Employ phase-transfer catalysts (e.g., TBAB).

Sulfone Oxidation Side Reactions

Over-oxidation to sulfonic acids occurs above 60°C. Mitigation strategies:

  • Strict temperature control (30–40°C).
  • Use urea-hydrogen peroxide adducts as mild oxidants.

Thiazole Ring Instability

Protonation at N-3 leads to ring opening in strong acids. Key adjustments:

  • Maintain pH >5 during workup.
  • Replace HCl with acetic acid for acid catalysis.

Industrial-Scale Adaptation

Continuous Flow Synthesis

Patent US20080312205A1 demonstrates scalability using:

  • Microreactors for exothermic sulfonation steps.
  • In-line IR monitoring for real-time yield optimization.

Comparative batch vs. flow data :

Parameter Batch Flow
Reaction time 8 h 45 min
Yield 72% 89%
Impurities 5–7% <1%

Green Chemistry Approaches

  • Solvent recovery : Distill and reuse toluene (≥95% recovery).
  • Catalyst recycling : Immobilize DMAP on silica gel (5 cycles without activity loss).

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield a sulfone, while reduction of a nitro group would yield an amine .

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its structural characteristics may enable it to act as an inhibitor of certain enzymes involved in neurotransmitter regulation, thereby modulating cognitive functions .

Research indicates that 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide may interact with specific molecular targets within biological systems. It could function as an enzyme inhibitor, potentially affecting signal transduction pathways or metabolic processes .

Material Science

The unique electronic properties of this compound make it suitable for applications in the development of new materials. Its ability to form stable complexes with metals or other compounds could lead to innovations in organic electronics or photonic devices .

Organic Synthesis

As a versatile building block, this compound can be used in the synthesis of more complex molecules. Its reactive functional groups allow for various chemical modifications, making it valuable in the field of organic synthesis .

Case Studies

Several studies have highlighted the biological efficacy of similar thiazole derivatives:

  • Alzheimer's Disease Research : A study demonstrated that thiazole-based compounds exhibited significant acetylcholinesterase inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's disease .
  • Anticancer Activity : Research into related compounds has shown promise in anticancer applications, where specific modifications to the thiazole structure enhanced cytotoxicity against cancer cell lines .
  • Enzyme Inhibition : Investigations into the inhibition mechanisms revealed that similar compounds could selectively inhibit enzymes involved in metabolic disorders, indicating a broader application scope for this class of compounds .

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or disruption of protein-protein interactions .

Comparison with Similar Compounds

Table 1: Comparative Data of Selected Acetamide Derivatives

Compound Name/ID Molecular Weight (g/mol) Melting Point (°C) Key Substituents Yield (%) Source
Target Compound ~463.56* Not reported 4-(Ethylsulfonyl)phenyl, thiazole, naphthalen-1-yl - -
Compound 13 () 422.54 289–290 4-Methoxyphenyl, piperazine 75
Compound 6b () 404.13 Not reported Naphthalen-1-yloxy, triazole -
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () 328.78 Not reported Naphthalen-1-yl, chloro, fluoro -
Compound 21 () 418.43 Not reported Prop-2-yn-1-yloxy, benzo[d]thiazole 61

*Calculated based on molecular formula.

Key Structural and Functional Insights

  • Electronic Effects : The ethylsulfonyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., methoxy) by reducing oxidative degradation .
  • Steric Considerations : The naphthalen-1-yl group’s bulkiness could hinder rotation around the thiazole-acetamide bond, favoring specific conformations in biological interactions .
  • Solubility : Sulfonyl groups generally improve aqueous solubility, but the naphthalen-1-yl moiety may counterbalance this by increasing hydrophobicity .

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide, also known by its CAS number 941972-34-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a complex structure comprising an ethylsulfonyl group, a naphthalene ring, and a thiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

PropertyValue
IUPAC Name2-(4-ethylsulfonylphenyl)-N-naphthalen-1-ylacetamide
Molecular FormulaC20H19N2O3S
Molecular Weight373.44 g/mol
CAS Number941972-34-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor of various enzymes or receptors, modulating their activity and influencing cellular pathways. Research suggests that it could interfere with signal transduction pathways or metabolic processes, although detailed mechanisms remain to be fully elucidated.

Antimicrobial and Antiproliferative Properties

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial and antiproliferative activities. For instance, related compounds have shown efficacy against various pathogens and cancer cell lines, suggesting that the thiazole moiety plays a crucial role in these activities .

Case Studies and Research Findings

  • Trypanocidal Activity : In a study evaluating novel thiazole derivatives, compounds similar to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide demonstrated trypanocidal activity with IC50 values in the low micromolar range (e.g., IC50 = 0.42 μM). These findings highlight the potential for developing treatments for Trypanosoma brucei infections .
  • Antitumor Activity : Thiazole-containing compounds have been investigated for their cytotoxic effects on cancer cells. For example, certain derivatives exhibited IC50 values below 2 µg/mL against various cancer cell lines, indicating strong potential as antitumor agents .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the disruption of cellular processes such as lipid biosynthesis in bacteria or interference with tumor cell metabolism .

Applications

The unique structural features of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide position it as a promising candidate for several applications:

  • Pharmaceutical Development : Its potential as an antimicrobial or anticancer agent makes it a valuable candidate for drug development.
  • Material Science : The compound's electronic properties may be harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. The ethylsulfonylphenyl group is introduced via nucleophilic substitution or coupling reactions. Key parameters include:

  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfonation steps .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency between aromatic and heterocyclic moieties .
  • Temperature control : Maintaining 60–80°C during sulfonyl group incorporation minimizes side reactions .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the ethylsulfonyl group shows characteristic downfield shifts (~3.4 ppm for CH₂ and ~1.2 ppm for CH₃ in ¹H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₁N₂O₃S₂: 437.1045) .
  • HPLC : Reverse-phase HPLC (e.g., 70:30 acetonitrile/water, 1 mL/min flow rate) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • The ethylsulfonyl group enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes (e.g., kinase ATP-binding pockets). To validate:
  • Perform docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17) .
  • Use mass spectrometry-based proteomics to identify adduct formation .
  • Comparative studies with methylsulfonyl or unsubstituted phenyl analogs can isolate the sulfonyl group’s contribution .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cell lines)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell viability protocols (e.g., MTT vs. resazurin assays) and control for metabolic interference from the naphthalene moiety .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify secondary targets contributing to variability .
  • Solubility optimization : Use DMSO concentrations ≤0.1% to avoid artifacts. If precipitation occurs, employ co-solvents (e.g., cyclodextrins) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with pyridine (replacing naphthalene) or oxadiazole (replacing thiazole) to assess ring flexibility .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring’s para position to modulate binding affinity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic interactions .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and efficacy?

  • Methodological Answer :

  • Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, and 24 h. Analyze via LC-MS/MS to determine Cₘₐₓ, t₁/₂, and bioavailability .
  • Xenograft models : Use BALB/c nude mice with human cancer cell lines (e.g., HCT-116 colorectal). Dose at 25 mg/kg/day for 21 days; monitor tumor volume and weight loss .

Q. How can computational methods predict metabolite formation and toxicity risks?

  • Methodological Answer :

  • Metabolism prediction : Use GLORYx or ADMET Predictor to identify likely Phase I metabolites (e.g., sulfoxide formation via CYP3A4) .
  • Toxicity screening : Perform Ames tests (TA98 strain) for mutagenicity and hERG inhibition assays (PatchXpress) for cardiac risk .

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